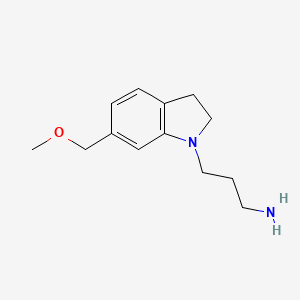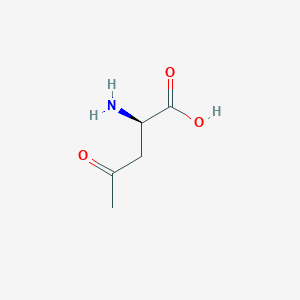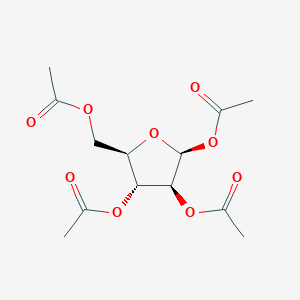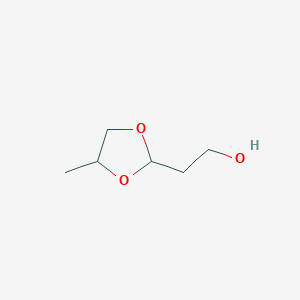
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol is an organic compound with the molecular formula C6H12O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol can be synthesized through the condensation reaction of 4-methyl-1,3-dioxolane with formaldehyde. This reaction typically requires an acidic catalyst to proceed efficiently . Another method involves the reaction of 4-methyl-1,3-dioxolane with ethylene oxide under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
化学反応の分析
Types of Reactions
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes.
科学的研究の応用
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . In oxidation reactions, it undergoes electron transfer processes to form oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions used .
類似化合物との比較
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar in structure but contains an acetate group instead of an ethanol group.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Contains a methanol group and two methyl groups on the dioxolane ring.
4-Methyl-1,3-dioxolan-2-one: Similar structure but lacks the ethanol group.
Uniqueness
2-(4-Methyl-1,3-dioxolan-2-yl)ethanol is unique due to its specific combination of a dioxolane ring with an ethanol group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
特性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
2-(4-methyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3/c1-5-4-8-6(9-5)2-3-7/h5-7H,2-4H2,1H3 |
InChIキー |
SRVUUVJZZIWVOE-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


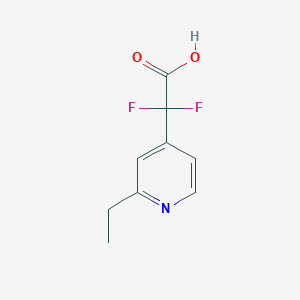
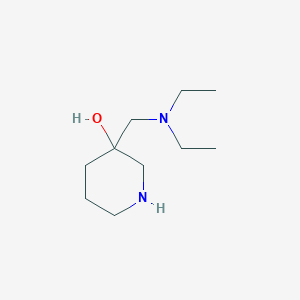
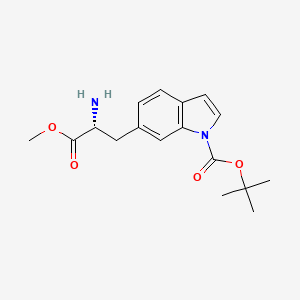

![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13344454.png)
![(1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid](/img/structure/B13344458.png)
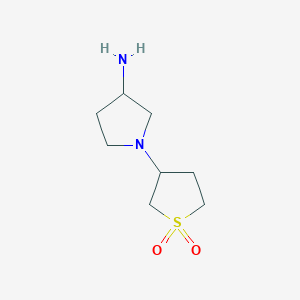

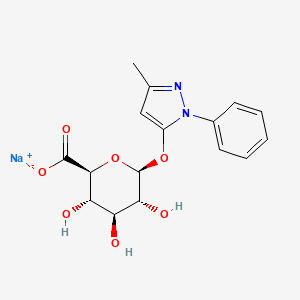
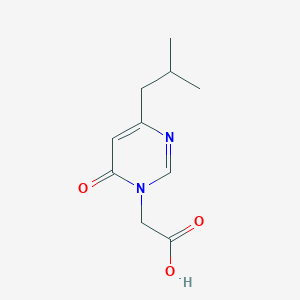
![Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13344474.png)
